molecular formula CH20Fe2Mg4O19 B598077 Fermagate CAS No. 119175-48-3

Fermagate

Katalognummer: B598077
CAS-Nummer: 119175-48-3
Molekulargewicht: 545.062
InChI-Schlüssel: VESOWWBEYMMDFG-UHFFFAOYSA-A
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperphosphatemia

Fermagate's primary application is in the treatment of hyperphosphatemia in patients on hemodialysis. Several clinical studies have demonstrated its efficacy:

  • Phase II Study : A randomized, double-blind trial involving 63 hemodialysis patients assessed the efficacy of this compound at doses of 1 g and 2 g taken three times daily over 21 days. The study found significant reductions in serum phosphate levels, with mean values dropping from a baseline of 2.16 mmol/L to 1.71 mmol/L for the 1 g dose and 1.47 mmol/L for the 2 g dose .
  • Phase III Study : Ongoing research is comparing this compound to lanthanum carbonate, another phosphate binder. This study aims to establish the non-inferiority of this compound in lowering serum phosphate levels while also assessing its safety profile .

Efficacy Data

The following table summarizes key findings from the Phase II study:

Treatment GroupBaseline Serum Phosphate (mmol/L)Serum Phosphate During Treatment (mmol/L)Change from Baseline (mmol/L)
Placebo2.162.21+0.05
This compound 1 g2.161.71-0.45
This compound 2 g2.161.47-0.69

The results indicate that both doses of this compound significantly reduced serum phosphate compared to placebo, highlighting its potential as an effective treatment option for managing hyperphosphatemia in CKD patients .

Safety Profile

The safety profile of this compound was assessed alongside its efficacy:

  • Adverse Events : The incidence of adverse events was comparable between the placebo and the 1 g this compound group; however, the 2 g group reported a higher incidence of gastrointestinal issues . This suggests that while higher doses may enhance efficacy, they could also increase the risk of side effects.

Biologische Aktivität

Fermagate, an iron-magnesium hydroxycarbonate compound, has emerged as a promising non-calcium-containing phosphate binder primarily aimed at treating hyperphosphatemia in patients undergoing chronic hemodialysis. This article explores the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on clinical studies and research findings.

Overview of Hyperphosphatemia

Hyperphosphatemia, characterized by elevated serum phosphate levels, is a common complication in patients with chronic kidney disease (CKD), particularly those on hemodialysis. It is associated with increased morbidity and mortality due to cardiovascular diseases and bone disorders. Standard treatments often include phosphate binders; however, many are calcium-based and can lead to adverse effects such as vascular calcification.

This compound functions by binding dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream. Its unique composition allows it to maintain high efficacy across a wide pH range, making it effective in various gastrointestinal environments. Studies have demonstrated that this compound exhibits a high affinity for phosphate compared to other commonly used binders like sevelamer hydrochloride and lanthanum carbonate .

Phase II Study

A pivotal Phase II randomized, double-blind study evaluated the safety and efficacy of this compound in 63 hemodialysis patients. Participants were assigned to receive either 1 g or 2 g of this compound three times daily or a placebo over 21 days. The primary endpoint was the reduction in serum phosphate levels.

Results:

  • Baseline Serum Phosphate Levels: Mean baseline was 2.16 mmol/L.
  • Post-Treatment Levels:
    • 1 g Arm: Reduced to 1.71 mmol/L
    • 2 g Arm: Reduced to 1.47 mmol/L
  • Adverse Events (AEs): The incidence of AEs was comparable between the 1 g this compound arm and the placebo group. However, the 2 g arm reported significantly more gastrointestinal AEs .

Phase III Study

A subsequent Phase III study aimed to compare this compound with lanthanum carbonate in a larger cohort. The study's design included a two-stage re-randomization approach to assess non-inferiority followed by superiority against placebo.

Objectives:

  • Establish non-inferiority of this compound compared to lanthanum carbonate in lowering serum phosphate.
  • Assess long-term safety and tolerability.

Data Tables

The following tables summarize key findings from clinical studies involving this compound:

Study Group Baseline Serum Phosphate (mmol/L) Post-Treatment Serum Phosphate (mmol/L) Change from Baseline (mmol/L)
Placebo2.162.21+0.05
This compound (1 g)2.161.71-0.45
This compound (2 g)2.161.47-0.69
Adverse Events Placebo (%) This compound (1 g) (%) This compound (2 g) (%)
Any AE38.138.161.9
Gastrointestinal AEN/AN/AHigher incidence

Eigenschaften

IUPAC Name

tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESOWWBEYMMDFG-UHFFFAOYSA-A
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH20Fe2Mg4O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152328
Record name Fermagate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119175-48-3
Record name Fermagate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fermagate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERMAGATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.